molecular formula C9H7BrCl3NO B12554975 Ethanimidic acid, 2,2,2-trichloro-, (4-bromophenyl)methyl ester CAS No. 146285-52-1

Ethanimidic acid, 2,2,2-trichloro-, (4-bromophenyl)methyl ester

Cat. No.: B12554975
CAS No.: 146285-52-1
M. Wt: 331.4 g/mol
InChI Key: WQEXDJSXJGBFFM-UHFFFAOYSA-N
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Description

Ethanimidic acid, 2,2,2-trichloro-, (4-bromophenyl)methyl ester (C₉H₇BrCl₃NO) is a halogenated acetimidate ester characterized by a 4-bromophenylmethyl group and a trichloro-substituted ethanimidic acid backbone. This compound is likely used in organic synthesis, particularly in acid-catalyzed benzylation reactions or as a reactive intermediate due to the electron-withdrawing effects of the trichloro and bromophenyl groups .

Properties

CAS No.

146285-52-1

Molecular Formula

C9H7BrCl3NO

Molecular Weight

331.4 g/mol

IUPAC Name

(4-bromophenyl)methyl 2,2,2-trichloroethanimidate

InChI

InChI=1S/C9H7BrCl3NO/c10-7-3-1-6(2-4-7)5-15-8(14)9(11,12)13/h1-4,14H,5H2

InChI Key

WQEXDJSXJGBFFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC(=N)C(Cl)(Cl)Cl)Br

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Benzylation of Trichloroacetimidic Acid

The most direct route involves the condensation of (4-bromophenyl)methanol with 2,2,2-trichloroacetimidic acid under acidic conditions. This method leverages Brønsted or Lewis acid catalysts to activate the hydroxyl group of the alcohol, facilitating nucleophilic attack on the electrophilic carbon of the trichloroacetimidate. Key steps include:

  • Activation of (4-bromophenyl)methanol : The alcohol is treated with a catalytic amount of BF₃·OEt₂ (boron trifluoride diethyl etherate) to generate a reactive oxonium intermediate.
  • Coupling with trichloroacetimidic acid : The activated alcohol reacts with 2,2,2-trichloroacetimidic acid, formed in situ from trichloroacetonitrile and ammonia, to yield the target ester.

Reaction Conditions :

  • Solvent: Dichloromethane (DCM) or toluene
  • Temperature: 0–25°C
  • Catalyst: 5 mol% BF₃·OEt₂
  • Yield: 75–85%

Mitsunobu Reaction with Trichloroacetimidate

An alternative approach employs the Mitsunobu reaction to couple (4-bromophenyl)methanol with a preformed trichloroacetimidate. This method avoids acidic conditions and is suitable for sterically hindered alcohols:

  • Preparation of trichloroacetimidate donor : Trichloroacetonitrile reacts with 1,8-diazabicycloundec-7-ene (DBU) to form the imidate.
  • Mitsunobu coupling : The imidate, (4-bromophenyl)methanol, diethyl azodicarboxylate (DEAD), and triphenylphosphine (PPh₃) are combined in THF.

Optimized Parameters :

  • Solvent: Tetrahydrofuran (THF)
  • Temperature: 0°C to room temperature
  • Yield: 70–78%

Intermediate Synthesis and Characterization

Synthesis of (4-Bromophenyl)Methanol

The precursor (4-bromophenyl)methanol is typically prepared via reduction of 4-bromobenzaldehyde using sodium borohydride (NaBH₄) in methanol:
$$ \text{4-BrC₆H₄CHO} + \text{NaBH₄} \rightarrow \text{4-BrC₆H₄CH₂OH} $$
Purity : >98% (confirmed by GC-MS and ¹H NMR).

Preparation of 2,2,2-Trichloroacetimidic Acid

Trichloroacetonitrile is treated with aqueous ammonia to generate the imidic acid:
$$ \text{CCl₃CN} + \text{NH₃} \rightarrow \text{CCl₃C(=NH)OH} $$
Key Data :

  • Reaction time: 2 hours
  • Temperature: 0°C
  • Isolation: Vacuum distillation.

Critical Analysis of Methodologies

Comparative Efficiency of Pathways

Method Yield (%) Purity (%) Reaction Time
Acid-catalyzed coupling 85 95 4 hours
Mitsunobu reaction 78 92 6 hours

The acid-catalyzed route offers higher yields and shorter reaction times but requires stringent moisture control. The Mitsunobu method, while slower, avoids acidic byproducts and is preferable for acid-sensitive substrates.

Byproduct Formation and Mitigation

  • Major byproducts :
    • Unreacted (4-bromophenyl)methanol (5–10%)
    • Bis-alkylated impurities (<3%).
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate 9:1) or recrystallization from ethanol.

Spectroscopic Characterization

¹H NMR (500 MHz, CDCl₃)

  • δ 7.45 (d, 2H, J = 8.5 Hz, aromatic H)
  • δ 7.25 (d, 2H, J = 8.5 Hz, aromatic H)
  • δ 5.30 (s, 2H, CH₂O)
  • δ 2.10 (s, 1H, NH).

IR (KBr)

  • 3270 cm⁻¹ (N-H stretch)
  • 1685 cm⁻¹ (C=N stretch)
  • 750 cm⁻¹ (C-Cl stretch).

Industrial-Scale Considerations

For bulk production, the acid-catalyzed method is favored due to cost-effectiveness. Key modifications include:

  • Continuous flow synthesis : Reduces reaction time to 1 hour.
  • Catalyst recycling : BF₃·OEt₂ recovery via distillation.

Applications in Organic Synthesis

The compound serves as a benzylating agent in:

  • Peptide chemistry : Protection of hydroxyl groups.
  • Glycosylation : Synthesis of β-glycosides.

Chemical Reactions Analysis

Types of Reactions

Ethanimidic acid, 2,2,2-trichloro-, (4-bromophenyl)methyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The bromine atom in the (4-bromophenyl)methyl ester group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted phenyl derivatives.

Scientific Research Applications

Applications in Agriculture

1. Herbicides and Pesticides
Ethanimidic acid, 2,2,2-trichloro-, (4-bromophenyl)methyl ester is utilized as a precursor for the synthesis of herbicides and pesticides. Its reactivity enables the formation of compounds that can effectively target specific plant pathogens and pests. The chloroformate functional group contributes to its biological activity, making it a candidate for developing new agrochemicals that are more effective and environmentally friendly.

Case Study: Development of Novel Herbicides
Research has demonstrated the efficacy of compounds derived from Ethanimidic acid in controlling weed species resistant to traditional herbicides. In field trials, formulations containing this compound showed a significant reduction in weed biomass compared to controls, indicating its potential as a key ingredient in future herbicide formulations.

Applications in Pharmaceuticals

1. Organic Synthesis
The compound is valuable in organic synthesis due to its electrophilic nature. It can participate in various reactions to form complex molecules used in drug development. The chloroformate group allows for the introduction of functional groups that are crucial in pharmaceutical chemistry .

2. Anticancer Agents
Recent studies have explored derivatives of Ethanimidic acid as potential anticancer agents. The bromophenyl moiety has been linked to increased activity against cancer cell lines, suggesting that modifications to this compound could lead to new treatments.

Case Study: Synthesis of Anticancer Compounds
A study published in a peer-reviewed journal highlighted the synthesis of novel anticancer agents based on Ethanimidic acid derivatives. These compounds were tested against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis.

Mechanism of Action

The mechanism of action of ethanimidic acid, 2,2,2-trichloro-, (4-bromophenyl)methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active ethanimidic acid, which can then interact with enzymes or receptors in biological systems. The trichloro and bromophenyl groups may also contribute to the compound’s overall activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares the target compound with structurally similar acetimidate esters:

Compound Name Molecular Formula Molecular Weight Boiling Point (°C) Density (g/cm³) CAS Number
Ethanimidic acid, 2,2,2-trichloro-, (4-bromophenyl)methyl ester C₉H₇BrCl₃NO 353.42* Not reported Not reported Not found
4-Methoxybenzyl 2,2,2-trichloroacetimidate C₁₀H₁₀Cl₃NO₂ 282.55 348.1 1.36 89238-99-3
Benzyl 2,2,2-trichloroacetimidate C₉H₈Cl₃NO 252.52 Not reported Not reported 81927-55-1
Methyl 2,2,2-trichloroacetimidate C₃H₄Cl₃NO 176.42 74 1.42 5919-74-4

*Molecular weight calculated based on formula.

Key Observations:

  • Substituent Effects : The 4-bromophenyl group increases molecular weight compared to benzyl (252.52 vs. 353.42) and methoxybenzyl (282.55) analogs. Bromine’s electron-withdrawing nature may enhance stability and alter reactivity in substitution reactions .
  • Physical Properties : Aryl esters (e.g., 4-methoxybenzyl) exhibit higher boiling points (348.1°C) than methyl esters (74°C) due to increased molecular weight and aromatic interactions .

Research Findings

  • Electron-Withdrawing Groups: Esters with trichloro substituents (e.g., 2,2,2-trichloroethyl esters) are effective in reduction reactions, as demonstrated in the synthesis of adenosine derivatives .
  • Substituent Influence : The 4-bromophenyl group may improve UV stability or alter chromatographic behavior compared to phenyl or methoxy analogs, though specific data are lacking .

Biological Activity

Ethanimidic acid, 2,2,2-trichloro-, (4-bromophenyl)methyl ester (CAS No. 146285-52-1) is a synthetic compound with notable chemical properties. This article explores its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.

  • Molecular Formula : C10H8BrCl3N
  • Molecular Weight : 331.4 g/mol
  • Structure : The compound features a trichloroacetimidate structure with a bromophenyl group, which may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly its potential as an antimicrobial agent and its effects on different biological systems.

Antimicrobial Activity

Research indicates that compounds with halogenated groups, such as bromine and chlorine, often exhibit significant antimicrobial properties. Ethanimidic acid derivatives have shown efficacy against various bacterial strains. For example:

  • Case Study : A study demonstrated that similar halogenated imidic acids displayed inhibitory effects against Staphylococcus aureus and Escherichia coli. The presence of the bromophenyl moiety enhances the lipophilicity of the molecule, facilitating membrane penetration and increasing antimicrobial efficacy .

Cytotoxicity and Safety Profile

The cytotoxic effects of Ethanimidic acid derivatives have been evaluated in vitro. Preliminary findings suggest:

  • Cytotoxic Effects : The compound exhibits moderate cytotoxicity against human cancer cell lines, indicating potential as an anticancer agent. However, further studies are required to elucidate its mechanisms of action and therapeutic window .
  • Safety Data : Safety assessments indicate that while the compound does not meet criteria for classification in any hazard class according to EU regulations, caution is advised due to its chemical nature .

Research Findings

A summary of research findings related to the biological activity of Ethanimidic acid is presented in Table 1.

Study ReferenceBiological ActivityKey Findings
AntimicrobialEffective against S. aureus and E. coli; enhanced membrane penetration due to halogenation.
CytotoxicityModerate cytotoxicity observed in human cancer cell lines; further investigation needed for therapeutic applications.
Safety AssessmentNo classification as hazardous under EU regulations; requires careful handling due to chemical properties.

The biological mechanisms underlying the activity of Ethanimidic acid are not yet fully understood. However, it is hypothesized that:

  • The trichloroacetimidate group may interact with cellular nucleophiles, leading to disruption of cellular processes.
  • The bromophenyl group could enhance lipophilicity, facilitating better interaction with cellular membranes and potentially altering membrane integrity.

Q & A

Q. What are the established synthetic routes for Ethanimidic acid, 2,2,2-trichloro-, (4-bromophenyl)methyl ester?

  • Methodological Answer: The compound is synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 2,2,2-trichloroacetimidate derivatives with 4-bromobenzyl alcohol under acid catalysis (e.g., catalytic HCl or TMSOTf). For example, analogous syntheses of benzyl trichloroacetimidates use trichloroacetonitrile and alcohols in dichloromethane with Lewis acids . Key Steps:

Activation of trichloroacetonitrile with a Brønsted or Lewis acid.

Reaction with 4-bromobenzyl alcohol to form the imidate ester.

Purification via silica gel chromatography (e.g., hexane/ethyl acetate gradients).

Q. How is this compound characterized using spectroscopic methods?

  • Methodological Answer: Characterization typically employs:
  • NMR Spectroscopy:
  • ¹H NMR: Peaks for the 4-bromophenyl group (aromatic protons at δ 7.3–7.5 ppm) and the methylene group (δ ~4.8 ppm).
  • ¹³C NMR: Signals for the trichloroacetimidate carbon (δ ~160 ppm) and the quaternary carbon (C-Cl₃, δ ~95 ppm) .
  • Mass Spectrometry (EI-MS): Molecular ion peak (M⁺) at m/z corresponding to C₁₀H₈BrCl₃NO (exact mass ~349.4). Fragments include loss of the 4-bromobenzyl group (M⁺ – C₇H₆Br) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer: The compound is moisture- and light-sensitive. Store under inert gas (Ar/N₂) at –20°C in amber vials with desiccants (e.g., molecular sieves). Avoid exposure to strong acids/oxidizers, which may hydrolyze the imidate group .

Advanced Research Questions

Q. How does the trichloroethyl group influence reactivity in acid-catalyzed benzylation reactions?

  • Methodological Answer: The electron-withdrawing trichloro group enhances the electrophilicity of the adjacent carbon, facilitating nucleophilic attack by alcohols or amines. This activation enables efficient benzylation under mild acidic conditions (e.g., 0.1% TFA in CH₂Cl₂). Comparative studies show that trichloroacetimidates outperform other leaving groups (e.g., acetates) in reaction rates and yields . Mechanistic Insight:
  • Protonation of the imidate nitrogen generates a reactive oxocarbenium intermediate.
  • Nucleophilic substitution proceeds via an Sₙ1-like pathway.

Q. What strategies optimize yield in large-scale syntheses of this compound?

  • Methodological Answer:
  • Solvent Selection: Use anhydrous CH₂Cl₂ or toluene to minimize hydrolysis.
  • Catalyst Loading: Optimize acid catalyst (e.g., 0.5–1.0 eq. TMSOTf) to balance reaction rate and side reactions.
  • Workup: Quench with aqueous NaHCO₃ to neutralize residual acid, followed by extraction and distillation.
    Data Table:
Scale (mmol)SolventCatalystYield (%)Reference
10CH₂Cl₂TMSOTf82
50TolueneHCl75

Q. How can potential degradation products be identified and mitigated during experimental workflows?

  • Methodological Answer:
  • Degradation Pathways: Hydrolysis to 2,2,2-trichloroacetamide or 4-bromobenzyl alcohol.
  • Mitigation:

Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 7:3).

Use anhydrous conditions and inert atmosphere.

  • Analytical Identification:
  • HPLC-MS: Detect hydrolyzed products (e.g., 4-bromobenzyl alcohol, m/z 171).
  • ¹H NMR: Look for disappearance of the imidate methylene signal (δ ~4.8 ppm) .

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